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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite advances in
treatment, there remains a critical need for novel targeted therapies. Bromodomain-containing
protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling
complex, has emerged as a promising therapeutic target in AML.[1][2] FHD-609 is a potent and
selective heterobifunctional protein degrader of BRD9.[1][3] Preclinical studies have
demonstrated its anti-tumor efficacy in a subset of AML, highlighting its potential as a novel
therapeutic agent.[2][4] This document provides detailed application notes and protocols for the
use of FHD-609 in AML preclinical models, based on available data.

Mechanism of Action

FHD-609 acts by inducing the degradation of BRD9, which leads to significant changes in the
chromatin landscape in sensitive AML cells.[2] A key predictive biomarker for sensitivity to FHD-
609 in AML is the high expression of Interferon Regulatory Factor 8 (IRF8).[1][5] In IRF8-high
AML cells, FHD-609 treatment leads to a reduction in chromatin accessibility at IRF8 motifs
and a decrease in IRF8 protein levels.[1] This disrupts a positive feedback loop involving IRF8,
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ultimately leading to cell cycle arrest in the G1 phase, induction of apoptosis, and inhibition of

tumor growth.[2][5]
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Caption: Proposed mechanism of action of FHD-609 in IRF8-high AML cells.

Quantitative Data Summary
In Vitro Sensitivity of AML Cell Lines

FHD-609 demonstrates potent anti-proliferative effects on a subset of AML cell lines.[1] A
screen of 39-40 AML cell lines with diverse genetic backgrounds revealed that sensitivity to
FHD-609 is correlated with high expression of IRF8.[1][2]

. Sensitivity to FHD- o
Cell Line Category e Key Characteristic Reference

IC50 < 20 nM and
Sensitive Growth Inhibition > High IRF8 expression [1]
50%

Less Sensitive - Low IRF8 expression [1]

Note: Specific IC50 values for individual cell lines are not publicly available in the provided
search results.

In Vivo Efficacy in AML Xenograft Models

FHD-609 has shown significant anti-tumor activity in both cell-derived xenograft (CDX) and
patient-derived xenograft (PDX) models of IRF8-high AML.[1][2]
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Cell Line/ PDX Treatment
Model Type . Outcome Reference
Model Regimen

Reduced tumor

OCI-AML-2 1 mg/kg QD, 1
) burden
CDX (Luciferase- mg/kg BIW, 7 [5]
compared to
tagged) mg/kg BIW _
vehicle
Reduced tumor
EOL-1 1 mg/kg QD, 1
) burden
CDX (Luciferase- mg/kg BIW, 7 [5]
compared to
tagged) mg/kg BIW )
vehicle
FHD-609 (3
mg/kg), o
DFAM68555 o Significantly
Decitabine (0.2
PDX (MLLr, FLTS3, extended [11[21[5]
. mg/kg), .
IRF8 high) ] survival
Cytarabine (40
mga/kg)

BIW: twice weekly; QD: once daily.

Experimental Protocols
In Vitro AML Cell Line Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of FHD-609 on a panel of
AML cell lines.
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In Vitro Proliferation Assay Workflow

Seed AML Cell Lines
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(various concentrations)

Incubate for 10 days

Perform CellTiter-Glo (CTG) Assay

Analyze Data:
- Calculate IC50
- Determine Growth Inhibition

Identify Sensitive vs.
Less Sensitive Cell Lines

Click to download full resolution via product page

Caption: Workflow for in vitro assessment of FHD-609 in AML cell lines.

Materials:

¢ AML cell lines

* Appropriate cell culture medium and supplements
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 FHD-609

e DMSO (vehicle control)

o 96-well plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit

e Luminometer

Procedure:

e Cell Seeding: Seed AML cells in 96-well plates at an appropriate density.

o Compound Preparation: Prepare a serial dilution of FHD-609 in cell culture medium. Use
DMSO as a vehicle control.

o Treatment: Add the FHD-609 dilutions and vehicle control to the appropriate wells.
 Incubation: Incubate the plates for 10 days under standard cell culture conditions.[1]

o Cell Viability Assessment: On day 10, perform the CellTiter-Glo® assay according to the
manufacturer's instructions. This assay measures ATP levels, which is an indicator of cell
viability.[1]

» Data Analysis:

o

Measure luminescence using a luminometer.

Normalize the data to the vehicle-treated controls.

[¢]

[e]

Calculate the half-maximal inhibitory concentration (IC50) and the percentage of growth
inhibition.

[¢]

A threshold for sensitivity can be set at an IC50 < 20 nM and growth inhibition > 50%.[1]

In Vivo AML Xenograft Model Study
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This protocol describes a general procedure for evaluating the in vivo efficacy of FHD-609 in
AML CDX and PDX models.

Materials:

Immunocompromised mice (e.g., NSG mice)

o |IRF8-high AML cell lines (e.g., OCI-AML-2, EOL-1) or PDX cells
« FHD-609

» Vehicle control

o Standard of care agents (e.g., Decitabine, Cytarabine)

e Flow cytometer

e Antibodies against hCD45

Procedure:

e Cell Inoculation: Inoculate immunocompromised mice with luciferase-tagged AML cell lines
or PDX cells.[1]

e Tumor Engraftment and Expansion: Allow the cells to engraft and expand for a specified
period (e.g., 25 days for PDX models).[1]

o Treatment Initiation: Once tumors are established, randomize mice into treatment groups:

o Vehicle control

o FHD-609 (e.g., dosed twice weekly)[1]

o Standard of care agents (e.g., Decitabine and Cytarabine dosed 5 days on, 2 days off)[1]
o Treatment Period: Administer treatments for a defined duration (e.g., 14 days).[1]

e Monitoring Tumor Burden:
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o For luciferase-tagged cell lines, monitor tumor burden using bioluminescence imaging.[5]

o For PDX models, collect peripheral blood and measure the percentage of human CD45+
(hCD45+) cells by flow cytometry to assess leukemia burden.[1]

» Survival Analysis: Monitor mice for survival and record the date of euthanasia due to disease
progression.

o Data Analysis:
o Compare tumor growth inhibition between treatment groups.

o Generate Kaplan-Meier survival curves and perform statistical analysis to compare
survival between groups.[1]

Biomarker Analysis: IRF8 Expression

To identify AML models likely to be sensitive to FHD-609, it is crucial to assess IRF8 expression
levels.

Methods:

* RNA Sequencing (RNA-seq): Perform RNA-seq on a panel of AML cell lines to obtain gene
expression profiles. High IRF8 mRNA expression is a predictor of sensitivity.[1]

¢ Quantitative Real-Time PCR (gRT-PCR): Validate IRF8 expression levels in specific cell lines
of interest.

o Western Blotting: Analyze IRF8 protein levels in AML cell lysates.

o ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing): In sensitive cell
lines like EOL-1, treatment with FHD-609 (e.g., 30 nM for 24 hours) is expected to show a
reduction in chromatin accessibility at IRF8 motifs.[1]

Conclusion

FHD-609 is a promising BRD9-degrading therapeutic agent for a subset of AML characterized
by high IRF8 expression. The protocols and data presented in these application notes provide
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a framework for researchers to further investigate the preclinical efficacy and mechanism of
action of FHD-609 in relevant AML models. Careful selection of models based on the IRF8
biomarker is critical for successful preclinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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